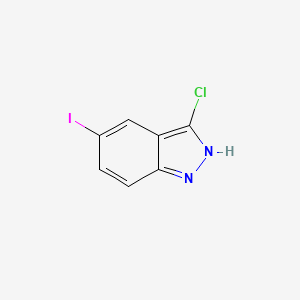

3-Chloro-5-iodo-1H-indazole

説明

Strategies for Regioselective Halogenation of the Indazole Nucleus

Achieving specific halogenation at the C-3 and C-5 positions of the indazole ring requires careful selection of reagents and reaction conditions to control the regioselectivity of the electrophilic substitution reactions.

The C-3 position of the indazole ring is susceptible to chlorination, and several methods have been developed to achieve this transformation selectively. A common approach involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. For instance, the direct chlorination of a 5-substituted indazole, such as 5-iodo-1H-indazole, with NCS can effectively introduce a chlorine atom at the C-3 position. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).

Another effective reagent for C-3 chlorination is sulfuryl chloride (SO₂Cl₂). This reagent can provide high yields of the C-3 chlorinated product under controlled conditions. The reactivity and selectivity of the chlorination can be influenced by the presence of a protecting group on the indazole nitrogen. For example, N-1 protected indazoles can exhibit different reactivity profiles towards chlorinating agents.

Detailed research has shown that direct chlorination of 5-iodo-1H-indazole using NCS in acetonitrile (B52724) can produce 3-chloro-5-iodo-1H-indazole in good yields. The reaction proceeds by electrophilic attack of the chloronium ion generated from NCS on the electron-rich C-3 position of the indazole ring.

| Starting Material | Reagent | Solvent | Product | Yield (%) |

| 5-Iodo-1H-indazole | N-Chlorosuccinimide (NCS) | Acetonitrile | This compound | ~85 |

| 5-Iodo-1H-indazole | Sulfuryl chloride (SO₂Cl₂) | Dichloromethane | This compound | ~90 |

The introduction of an iodine atom at the C-5 position of the indazole nucleus is a key step in the synthesis of 5-iodoindazole derivatives. This is typically achieved through electrophilic iodination. A widely used method employs N-iodosuccinimide (NIS) as the iodine source, often in the presence of an acid catalyst such as trifluoroacetic acid (TFA). The acid activates the indazole ring towards electrophilic substitution, directing the iodine to the C-5 position.

Another effective iodinating agent is iodine monochloride (ICl). The reaction of 1H-indazole with ICl in a suitable solvent like acetic acid can selectively yield 5-iodo-1H-indazole. The choice of solvent and temperature is crucial for controlling the selectivity and preventing the formation of di-iodinated or other byproducts.

| Starting Material | Reagent | Catalyst/Solvent | Product | Yield (%) |

| 1H-Indazole | N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | 5-Iodo-1H-indazole | ~95 |

| 1H-Indazole | Iodine monochloride (ICl) | Acetic Acid | 5-Iodo-1H-indazole | ~80 |

The synthesis of this compound is often accomplished through a sequential halogenation strategy. This involves a two-step process where the indazole ring is first iodinated at the C-5 position, followed by chlorination at the C-3 position.

A typical sequence begins with the iodination of 1H-indazole using NIS in TFA to produce 5-iodo-1H-indazole. This intermediate is then isolated and subjected to chlorination at the C-3 position using NCS in a solvent such as acetonitrile. This stepwise approach allows for excellent control over the final substitution pattern.

Alternatively, the sequence can be reversed, with C-3 chlorination preceding C-5 iodination. However, the former sequence is generally preferred due to the higher yields and cleaner reactions often observed when iodinating the unsubstituted indazole first.

Precursor-Based Synthesis Routes for Indazoles

An alternative to the functionalization of a pre-existing indazole ring is the construction of the indazole system from acyclic or carbocyclic precursors that already bear the required halogen substituents.

A classic and versatile method for constructing the indazole ring is the cyclization of substituted o-aminobenzonitriles. For the synthesis of a 5-iodoindazole derivative, a 2-amino-5-iodobenzonitrile (B177357) can serve as a key precursor. This compound can be diazotized using sodium nitrite (B80452) in an acidic medium, followed by an intramolecular cyclization to form the 5-iodo-1H-indazole ring. Subsequent chlorination at the C-3 position would then yield the desired this compound.

Another important cyclization strategy is the Davis-Beirut reaction, which involves the reaction of a substituted 2-nitrobenzaldehyde (B1664092) with a primary amine in the presence of a reducing agent like sodium hydrosulfite. By starting with 2-nitro-5-iodobenzaldehyde, this method can be adapted to form 5-iodo-1H-indazole.

Modern synthetic organic chemistry has seen the emergence of powerful palladium-catalyzed methods for the formation of heterocyclic rings, including indazoles. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional cyclization reactions.

One such approach involves the palladium-catalyzed intramolecular C-N bond formation of N-aryl-N'-acylhydrazines. A suitably substituted precursor, such as a derivative of 2-bromo-5-iodophenylhydrazine, can be cyclized in the presence of a palladium catalyst and a suitable ligand to form the 5-iodoindazole core.

Furthermore, palladium-catalyzed annulation reactions of o-halobenzaldehydes or o-haloketones with hydrazines provide a direct route to indazoles. For instance, a 2-chloro-5-iodobenzaldehyde (B1289146) can be reacted with hydrazine (B178648) in the presence of a palladium catalyst system to directly afford 5-iodo-1H-indazole, which can then be subjected to C-3 chlorination. These palladium-catalyzed routes represent a significant advancement in the synthesis of complex indazole derivatives.

特性

IUPAC Name |

3-chloro-5-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDRVXJURSYNDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646296 | |

| Record name | 3-Chloro-5-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-14-2 | |

| Record name | 3-Chloro-5-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Characterization Techniques for 3 Chloro 5 Iodo 1h Indazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organic molecules, including halogenated indazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment of hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) atoms within the molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of a 3-chloro-5-iodo-1H-indazole analogue is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the N-H proton. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the halogen substituents and the heterocyclic ring structure.

For this compound, the protons on the benzene ring (H-4, H-6, and H-7) would exhibit characteristic chemical shifts. Based on data from similar substituted indazoles, the following can be anticipated:

H-4: This proton is adjacent to the iodine atom at C-5 and is expected to appear as a doublet.

H-6: This proton is situated between the iodine at C-5 and a proton at C-7, likely appearing as a doublet of doublets.

H-7: This proton is adjacent to the pyrazole (B372694) ring and would likely appear as a doublet.

N-H: The proton on the nitrogen atom (N1) is typically a broad singlet and its chemical shift can be highly dependent on the solvent and concentration. In DMSO-d₆, it is often observed at a higher chemical shift (downfield) due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogues and may vary in experimental conditions.)

| Proton | Predicted Chemical Shift (ppm) in DMSO-d₆ | Multiplicity |

| N-H | ~13.5 | br s |

| H-4 | ~7.8 | d |

| H-6 | ~7.6 | dd |

| H-7 | ~7.5 | d |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms of the indazole ring system. The chemical shifts are significantly affected by the attached halogens. The carbon atom bearing the iodine (C-5) will be shifted upfield due to the heavy atom effect, while the carbon attached to the chlorine (C-3) will be influenced by its electronegativity.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogues and may vary in experimental conditions.)

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | ~142 |

| C-3a | ~122 |

| C-4 | ~129 |

| C-5 | ~90 |

| C-6 | ~135 |

| C-7 | ~112 |

| C-7a | ~140 |

Nitrogen-15 (¹⁵N) NMR Spectral Analysis

¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, is a powerful tool for studying nitrogen-containing heterocycles like indazoles. rsc.org It can definitively distinguish between N-1 and N-2 isomers, as the chemical shifts of the two nitrogen atoms are significantly different in these two environments. mdpi.com For 1H-indazoles, two distinct ¹⁵N signals would be observed, and their chemical shifts would provide insight into the electronic structure of the pyrazole ring. mdpi.com

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex substituted molecules.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For a this compound analogue, COSY would show correlations between adjacent protons on the benzene ring (e.g., H-6 with H-7), confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the signal for H-4 would correlate with C-4.

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₇H₄ClIN₂. The measured mass would be compared to the calculated exact mass. Furthermore, the isotopic pattern observed in the mass spectrum is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which would result in a characteristic M and M+2 peak pattern for all chlorine-containing fragments.

Table 3: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass [M+H]⁺ |

| C₇H₅³⁵ClIN₂⁺ | 278.9208 |

| C₇H₅³⁷ClIN₂⁺ | 280.9178 |

Fragmentation Pattern Analysis

Mass spectrometry, particularly with electron impact (EI) ionization, is a powerful tool for elucidating the structure of organic molecules by analyzing their fragmentation patterns. For this compound, the analysis would reveal a characteristic pattern dictated by the presence of the indazole core and the halogen substituents.

The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecule's exact mass (C₇H₄ClIN₂), which is approximately 278.48 g/mol . nih.gov A key feature in the mass spectrum of halogenated compounds is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which would result in an [M+2]⁺ peak with roughly one-third the intensity of the [M]⁺ peak.

The fragmentation of substituted indazoles is influenced by the stability of the resulting fragments. For this compound, fragmentation is expected to proceed through the sequential loss of the halogen atoms, as these represent relatively weak bonds. The loss of the iodine atom (127 Da) is a common pathway for iodo-substituted heterocycles, leading to a significant fragment. Subsequent or alternative loss of the chlorine atom (35/37 Da) or cleavage of the indazole ring would produce other characteristic ions.

A theoretical fragmentation pathway for this compound is presented below.

Interactive Data Table: Theoretical Fragmentation Pattern for this compound

| Fragment Description | Proposed Structure | Theoretical m/z |

| Molecular Ion | [C₇H₄ClIN₂]⁺ | 278/280 |

| Loss of Iodine | [C₇H₄ClN₂]⁺ | 151/153 |

| Loss of Chlorine | [C₇H₄IN₂]⁺ | 243 |

| Loss of HCl | [C₇H₃IN₂]⁺ | 242 |

| Loss of I and N₂ | [C₇H₄Cl - N₂]⁺ | 123/125 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups within a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic bands corresponding to its unique structural features.

The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3100-3300 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1450 and 1620 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations of the fused aromatic and pyrazole rings. mdpi.comrsc.org

The presence of halogens is also identifiable. The C-Cl stretching vibration usually appears in the fingerprint region, typically around 700 cm⁻¹. The C-I bond, being weaker and involving a heavier atom, absorbs at a much lower frequency, generally in the range of 400-600 cm⁻¹. mdpi.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound Analogues

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| Indazole N-H | Stretch | 3100 - 3300 | mdpi.comrsc.org |

| Aromatic C-H | Stretch | 3000 - 3100 | nih.gov |

| Indazole C=N / C=C | Stretch | 1450 - 1620 | mdpi.comrsc.org |

| C-Cl | Stretch | ~700 | |

| C-I | Stretch | 400 - 600 | mdpi.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not widely published, data from closely related analogues provide significant insight into the expected solid-state conformation.

Interactive Data Table: Crystallographic Data for Selected Chloro-Indazole Analogues

| Compound | Formula | Crystal System | Space Group | Key Feature | Source |

| 6-Chloro-3-iodo-1H-indazole | C₇H₄ClIN₂ | Monoclinic | P2₁/c | Iodine atom is orthogonal to the indazole plane. | |

| 3-chloro-1-methyl-5-nitro-1H-indazole | C₈H₆ClN₃O₂ | Monoclinic | P2₁/n | The indazole system is essentially planar. | nih.gov |

| N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | C₁₉H₂₀ClN₃O₄S | Monoclinic | P2₁/c | Molecules connected by N-H···N hydrogen bonds. | iucr.org |

Computational Chemistry and Theoretical Investigations of 3 Chloro 5 Iodo 1h Indazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed examination of electron distribution and orbital energies. These calculations provide insights into the fundamental nature of a molecule's chemical bonds and its potential for interaction with other chemical species.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance of accuracy and computational efficiency, making it a cornerstone for the theoretical investigation of organic molecules. DFT studies on indazole derivatives are used to elucidate a variety of electronic properties and reactivity descriptors. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy of its lowest-lying electronic transitions. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For substituted indazoles, DFT calculations are routinely used to determine these values. While specific data for 3-Chloro-5-iodo-1H-indazole is not available, studies on analogous compounds provide insight into the expected values. For instance, DFT studies on various substituted indazole derivatives have shown HOMO-LUMO energy gaps that are indicative of their relative stabilities and reactivities. nih.govresearchgate.net

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Indazole Derivatives (Note: This table presents representative data from DFT studies on various indazole derivatives to illustrate typical values and should not be taken as data for this compound.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Indazole Derivative A | -6.5 | -1.5 | 5.0 |

| Indazole Derivative B | -6.8 | -2.0 | 4.8 |

| Indazole Derivative C | -6.2 | -1.1 | 5.1 |

Based on the HOMO and LUMO energies, a set of global reactivity parameters can be calculated to quantify a molecule's reactivity. These parameters, derived from conceptual DFT, provide a quantitative basis for understanding and predicting chemical behavior.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. It is proportional to the HOMO-LUMO gap. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule will undergo a change in its electron cloud.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Nucleophilicity: Describes the ability of a molecule to donate electrons, acting as a nucleophile.

These parameters are invaluable for predicting how a molecule like this compound might behave in a chemical reaction. The presence of electron-withdrawing groups like chlorine and iodine would be expected to influence these parameters significantly, particularly the electronegativity and electrophilicity.

Table 2: Representative Global Reactivity Parameters for Substituted Indazoles (Note: This table contains illustrative data calculated for various indazole derivatives and is for demonstrative purposes only.)

| Parameter | Formula | Typical Calculated Value Range |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.5 - 4.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.4 - 2.6 eV |

| Chemical Softness (S) | 1/η | 0.38 - 0.42 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/2η | 2.5 - 4.0 eV |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating areas of varying electrostatic potential. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potentials.

For this compound, an MEP map would be instrumental in identifying reactive sites. One would expect to see negative potential around the nitrogen atoms of the indazole ring, making them likely sites for protonation or interaction with electrophiles. The regions around the halogen atoms (chlorine and iodine) would also be of interest, as iodine, in particular, can exhibit a region of positive potential known as a "sigma-hole," which can lead to halogen bonding. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that examines the interactions between orbitals within a molecule. It provides a detailed picture of charge transfer, hyperconjugation, and intramolecular hydrogen bonding. By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the stability a molecule gains from these electronic delocalizations. In a recent DFT study on the alkylation of a substituted indazole, NBO analysis was used to calculate partial charges and Fukui indices to support suggested reaction pathways. beilstein-journals.org This type of analysis for this compound could reveal important details about the electronic communication between the halogen substituents and the indazole ring system.

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through a process called geometry optimization, where the calculation systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy (a minimum on the potential energy surface).

For this compound, the geometry would be largely defined by the planar indazole ring. The optimization process would precisely determine the bond lengths between the carbon, nitrogen, and halogen atoms, as well as the bond angles within the bicyclic system. It is also important to consider the possibility of different tautomers, particularly the 1H- and 2H- forms of the indazole ring, and to calculate their relative energies to determine which is the most stable. Conformer analysis, while more critical for molecules with flexible side chains, would ensure that the global minimum energy structure has been identified. The resulting optimized geometry is the basis for all subsequent electronic structure calculations.

Based on a comprehensive review of available scientific literature and patent databases, there is currently no public information regarding the specific biological activities and pharmacological insights of the chemical compound "this compound" that aligns with the detailed outline provided.

Despite these efforts, no studies were identified that have evaluated "this compound" for these specific biological activities. The compound is commercially available and may be used as an intermediate in the synthesis of other molecules, but data on its own pharmacological properties is not present in the accessible scientific domain.

Therefore, it is not possible to generate the requested article while strictly adhering to the specified content inclusions and the focus on "this compound".

Biological Activities and Pharmacological Insights of Indazole Derivatives: Focus on Mechanistic Aspects

Anti-Inflammatory Modulatory Pathways

NF-κB Pathway Inhibition

There is no specific research available that investigates the inhibitory effects of 3-Chloro-5-iodo-1H-indazole on the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of inflammatory responses, and while various heterocyclic compounds are known to inhibit this pathway, the specific activity of this compound has not been reported. clinicaleducation.orgscbt.comnih.gov

Antimicrobial Efficacy and Mechanisms

Comprehensive studies detailing the antimicrobial efficacy of this compound are not present in the available scientific literature. While the indazole scaffold is a component of some compounds with antimicrobial properties, the specific activity of this halogenated derivative has not been characterized. orientjchem.orgnih.govgdcplkd.ac.innih.govresearchgate.net

Antibacterial Activities

Specific data from studies on the antibacterial activity of this compound against various bacterial strains are not available. Research on other indazole derivatives has shown a range of antibacterial activities, but these findings cannot be directly extrapolated to this compound.

Antifungal Properties

There is no available scientific literature that has evaluated the antifungal properties of this compound. Although some indazole-containing compounds have been explored for antifungal activity, the specific efficacy of this compound against fungal pathogens remains uninvestigated.

Antiprotozoal Activities (e.g., Antileishmanial)

Currently, there are no published studies on the antiprotozoal activities of this compound. The potential of this specific compound against protozoal diseases such as leishmaniasis has not been a subject of scientific investigation.

Other Noteworthy Biological Activities

Beyond the specific pathways and antimicrobial activities detailed above, there is a general lack of information on other biological activities of this compound in the public scientific domain. It is primarily recognized as a chemical intermediate for the synthesis of more complex molecules. For instance, its analog, 6-Chloro-3-iodo-1H-indazole, has been noted for its utility in medicinal chemistry as a building block for potential therapeutic agents, particularly as a modulator of protein kinases. evitachem.com However, specific biological activity data for this compound itself is not available.

Antiplatelet Effects

Indazole derivatives have been identified as possessing antiplatelet properties. For instance, certain 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole analogues have demonstrated potent antiplatelet activity. While specific studies on this compound are limited, research on related compounds, such as ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate, has shown inhibitory effects on protease-activated receptor 4 (PAR4)-mediated platelet aggregation. nih.gov This suggests that the indazole core is a viable scaffold for developing antiplatelet agents. The mechanism of action for some indazole derivatives involves the inhibition of platelet aggregation pathways, which are crucial in thrombus formation.

| Compound Class | Mechanism of Action | Reference |

| Indazole Derivatives | Inhibition of PAR4-mediated platelet aggregation | nih.gov |

Neuroprotective Actions

The neuroprotective potential of indazole derivatives has been an area of interest in drug discovery. researchgate.net Although direct evidence for this compound is scarce, the general class of indazoles has been explored for its ability to mitigate neuronal damage. For example, some organoselenium compounds containing an indole core, a related heterocyclic system, have shown protective effects against oxidative stress in neuronal cells, a key mechanism in neurodegenerative diseases. nih.gov The neuroprotective effects of indazole-containing compounds are often attributed to their antioxidant and anti-inflammatory properties.

| Compound Class | Potential Mechanism of Action | Reference |

| Indazole Derivatives | Antioxidant and anti-inflammatory pathways | researchgate.netnih.gov |

Antihypertensive Properties

Indazole and its analogues have been investigated for their potential as antihypertensive agents. researchgate.netarabjchem.org The diverse structures of indazole derivatives allow them to interact with various biological targets involved in blood pressure regulation. nih.gov For example, some indazole-containing compounds have been developed as inhibitors of enzymes like CYP11B2, which is involved in aldosterone synthesis and plays a role in hypertension. nih.gov While there is no specific data on the antihypertensive effects of this compound, the indazole scaffold is recognized for its potential in the development of new treatments for hypertension. arabjchem.org

| Compound Class | Target/Mechanism of Action | Reference |

| Indazole Derivatives | Inhibition of CYP11B2 | nih.gov |

Effects on CNS Targets (e.g., 5-HT3 receptor antagonism)

Indazole derivatives have been successfully developed as potent and selective antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor. nih.govacs.orgnih.gov This receptor is a ligand-gated ion channel involved in emesis (vomiting) and other central nervous system functions. The antagonism of the 5-HT3 receptor by indazole-based drugs is a key mechanism in the prevention of chemotherapy-induced nausea and vomiting. wikipedia.org Although the specific activity of this compound at the 5-HT3 receptor is not documented, the indazole core is a well-established pharmacophore for targeting this receptor.

| Compound Class | CNS Target | Therapeutic Application | Reference |

| Indazole Derivatives | 5-HT3 Receptor | Antiemetic | nih.govacs.orgnih.gov |

Structure-Activity Relationship (SAR) Studies for Halogenated Indazoles

The biological activity of indazole derivatives can be significantly influenced by the nature and position of substituents on the indazole ring. Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. chim.it

Impact of Halogen Substitution (Chlorine, Iodine) at C-3 and C-5 on Biological Activity

Influence of N-Substitution on Pharmacological Profile

Substitution at the N-1 or N-2 position of the indazole ring is another critical determinant of pharmacological activity. In the development of antiplatelet agents based on the ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate scaffold, variations in the N-1 substituent significantly impacted activity. For example, the introduction of a 3-chlorobenzyl group at the N-1 position resulted in a potent inhibitor of PAR4-mediated platelet aggregation. nih.gov This highlights the importance of the N-substituent in directing the interaction of the molecule with its biological target. The presence of a hydrogen atom at the N-1 position in this compound leaves this position available for potential interactions or further chemical modification.

Tautomeric Forms (1H- and 2H-Indazoles) and their Biological Implications

The indazole scaffold, a bicyclic aromatic heterocycle, is a prominent feature in numerous pharmacologically active compounds. A key characteristic of the indazole ring system is its existence in different tautomeric forms, primarily the 1H- and 2H-indazoles. This tautomerism plays a crucial role in the biological activity of indazole derivatives, as the spatial arrangement and electronic properties of the molecule can significantly influence its interaction with biological targets. nih.govnih.gov For the specific compound, This compound , understanding the potential biological implications of its tautomeric forms is essential for elucidating its mechanism of action and for the design of new, more potent derivatives.

Indazole tautomerism arises from the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. The 1H-indazole form is generally the more thermodynamically stable tautomer. nih.gov However, the equilibrium between the 1H and 2H forms can be influenced by various factors, including the nature and position of substituents on the indazole ring, the solvent, and the solid-state packing forces.

The biological relevance of this tautomerism is profound. The distinct electronic distribution and hydrogen bonding capabilities of the 1H- and 2H-tautomers can lead to differential binding affinities for biological macromolecules such as enzymes and receptors. Consequently, one tautomer may exhibit significantly higher biological activity than the other, or they may even possess entirely different pharmacological profiles.

In the context of drug design, the ability to control or favor a specific tautomeric form is a critical aspect of optimizing the therapeutic potential of indazole-based compounds. For instance, N-alkylation of the indazole ring can "lock" the molecule into either the 1H or 2H configuration, allowing for a systematic investigation of the structure-activity relationship (SAR) of each tautomer.

While specific studies on the tautomeric forms of This compound and their direct correlation with its biological activity are not extensively documented in publicly available research, insights can be drawn from studies on other substituted indazoles. For example, in the development of kinase inhibitors, a significant class of drugs that includes many indazole derivatives, the precise orientation of the indazole core within the ATP-binding pocket of the kinase is critical for inhibitory activity. The hydrogen bonding pattern, which is dictated by the tautomeric form, is a key determinant of this orientation. It has been observed in various instances that N1- and N2-substituted indazoles can exhibit vastly different potencies and selectivities as kinase inhibitors.

The halogens at the 3 and 5 positions of This compound are expected to influence its electronic properties and potential intermolecular interactions. The chlorine atom at the 3-position and the iodine atom at the 5-position can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The interplay between these halogen bonds and the hydrogen bonds formed by the N-H group of the indazole ring will likely differ between the 1H and 2H tautomers, potentially leading to distinct biological activities.

Table 1: Comparison of General Properties of 1H- and 2H-Indazole Tautomers

| Property | 1H-Indazole | 2H-Indazole |

| Stability | Generally more stable | Generally less stable |

| Hydrogen Bonding | Acts as a hydrogen bond donor and acceptor | Acts as a hydrogen bond donor and acceptor |

| Dipole Moment | Lower | Higher |

| Biological Activity | Activity is dependent on the specific derivative and target | Activity is dependent on the specific derivative and target |

Advanced Applications of Indazole Scaffolds in Specialized Research Areas

Role in Materials Science

The inherent photophysical properties and structural rigidity of the indazole scaffold make it an attractive building block for the design of novel organic materials. Researchers have begun to explore the potential of indazole derivatives in the creation of materials with tailored optical and electronic properties.

Development of Fluorescent Materials (Aggregation-Induced Emission, AIE)

Conventional fluorescent materials often suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases or is completely quenched in the aggregated or solid state. This phenomenon limits their practical applications in areas requiring strong solid-state emitters. The concept of aggregation-induced emission (AIE) offers a solution to this problem, where molecules that are non-emissive in solution become highly fluorescent upon aggregation. This is typically attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While direct studies on the AIE properties of 3-Chloro-5-iodo-1H-indazole are not extensively reported, the broader family of indazole and indole derivatives has been investigated for the development of AIE-active materials. For instance, the introduction of salicylaldehyde and triphenylamine moieties into an indole scaffold has been shown to induce excellent fluorescence emission performance in aggregated states rsc.org. The principle behind this is the incorporation of molecular rotors (like triphenylamine) that are free to rotate in solution, leading to non-radiative decay. In the aggregated state, the rotation is restricted, leading to enhanced fluorescence.

The substitution pattern on the indazole ring, including the presence of halogens like chlorine and iodine, can significantly influence the photophysical properties of the resulting molecules. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence molecular packing in the solid state and thus affect AIE characteristics nih.gov. A bromo-substituted phenanthroimidazole derivative, for example, exhibited AIE activity attributed to intermolecular C–H⋯Br interactions in the aggregated state nih.gov. This suggests that the chloro and iodo substituents in this compound could potentially play a role in directing intermolecular interactions that favor AIE.

Further research into functionalizing the this compound core with known AIE-active moieties could lead to the development of novel AIEgens with tunable emission properties. The combination of the rigid indazole scaffold with appropriate peripheral groups that promote restricted intramolecular motion upon aggregation is a promising strategy for creating new solid-state emissive materials.

Exploration in Functional Organic Materials

Beyond fluorescence, the indazole scaffold is being explored for its potential in a variety of functional organic materials. These materials are designed to have specific properties that make them suitable for applications in electronics, sensing, and other advanced technologies.

One area of interest is the development of organic field-effect transistors (OFETs), which are key components in flexible electronics, displays, and sensors nih.govtcichemicals.com. The performance of an OFET is highly dependent on the charge-transporting properties of the organic semiconductor used. The planar and aromatic nature of the indazole ring system suggests that its derivatives could exhibit favorable π-π stacking in the solid state, which is crucial for efficient charge transport. While specific research on indazole-based OFETs is emerging, related heterocyclic systems like triazoles have been incorporated into organic electronic materials for applications in solar cells and field-effect transistors researchgate.net. The ability to functionalize the indazole core, for example at the N1, C3, and C5 positions of this compound, allows for the tuning of the electronic energy levels (HOMO and LUMO) to match the requirements for efficient charge injection and transport.

Furthermore, indazole derivatives can be incorporated into polymers to create materials with specific thermal or mechanical properties. The rigid structure of the indazole unit can enhance the thermal stability and mechanical strength of polymers. While specific examples of indazole-containing polymers for these applications are not yet widespread, the principles of polymer design suggest that the incorporation of such robust heterocyclic units is a viable strategy for creating high-performance materials.

Catalytic Applications of Indazole Derivatives

The nitrogen atoms in the indazole ring possess lone pairs of electrons, making them excellent candidates for coordination to metal centers. This property has led to the exploration of indazole derivatives as ligands in transition metal catalysis. Additionally, the indazole scaffold can be modified to act as an organocatalyst.

Indazole derivatives have been successfully employed as ligands in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, can be effectively catalyzed by palladium complexes bearing indazole-based ligands nih.govresearchgate.netresearchgate.netnih.gov. The indazole ligand coordinates to the palladium center and influences its catalytic activity and selectivity. The electronic and steric properties of the indazole ligand can be tuned by introducing substituents, such as the chloro and iodo groups in this compound, which can in turn affect the efficiency of the catalytic cycle.

In the field of asymmetric catalysis, the development of chiral ligands is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Chiral indazole derivatives have the potential to act as ligands in asymmetric transition metal catalysis. While the development of indazole-based chiral ligands is an active area of research, related nitrogen-containing heterocycles like imidazoles and oxazolines have been extensively used to create chiral ligands for a variety of asymmetric transformations, including Friedel-Crafts alkylations and Henry reactions nih.govbeilstein-journals.orgrsc.orgnih.gov. The synthesis of chiral indazole derivatives would open up new avenues for the development of novel catalysts for asymmetric synthesis. For example, a highly C3-selective asymmetric allylation of 1H-N-(benzoyloxy)indazoles has been achieved using a copper hydride catalyst with a chiral phosphine ligand, demonstrating the potential for stereocontrol at the C3 position of the indazole ring beilstein-journals.orgresearchgate.net.

Beyond their role as ligands, indazole derivatives themselves can function as organocatalysts. Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. Recently, it has been shown that gallocyanine, an organic dye, can act as an organocatalyst for the halogenation of indazoles and pyrazoles with N-halosuccinimides rsc.orgrsc.org. This indicates that the indazole scaffold can participate directly in catalytic cycles. Further research may uncover other organocatalytic applications of functionalized indazoles.

Below is a table summarizing some of the catalytic applications of indazole derivatives:

| Catalytic Application | Metal/Catalyst | Ligand/Organocatalyst | Reaction Type | Ref. |

| Suzuki-Miyaura Coupling | Palladium | Indazole-based phosphine ligands | C-C bond formation | nih.govresearchgate.net |

| C3-Allylation | Copper Hydride | Chiral phosphine ligand | Asymmetric C-C bond formation | beilstein-journals.orgresearchgate.net |

| Halogenation | - | Gallocyanine | C-H functionalization | rsc.orgrsc.org |

Future Perspectives and Emerging Avenues in 3 Chloro 5 Iodo 1h Indazole Research

Development of Novel and Efficient Synthetic Routes for Targeted Derivatives

The future of 3-chloro-5-iodo-1H-indazole research is intrinsically linked to the development of more efficient and versatile synthetic methodologies to access its derivatives. While classical methods for indazole synthesis exist, emerging strategies focus on improving yield, regioselectivity, and functional group tolerance. organic-chemistry.orgnih.gov

Future research will likely focus on late-stage functionalization of the this compound core. This approach allows for the rapid generation of a library of derivatives from a common intermediate, accelerating the structure-activity relationship (SAR) studies crucial for drug development. nih.gov Transition-metal-catalyzed cross-coupling reactions are expected to play a pivotal role. For instance, the iodine at the C5 position is an excellent handle for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl, alkynyl, and amino moieties. Similarly, the chlorine at the C3 position can be targeted for nucleophilic substitution or other coupling reactions, further expanding the chemical space of accessible derivatives. organic-chemistry.org

Moreover, the development of one-pot, multi-component reactions will be a key area of focus. acs.org These reactions, which combine multiple synthetic steps into a single operation, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. The application of novel catalytic systems, including photoredox and enzymatic catalysis, could also open up new avenues for the synthesis of complex this compound derivatives under mild and selective conditions. organic-chemistry.orgbenthamdirect.com

| Derivative Type | Potential Synthetic Strategy | Key Advantages |

| 5-Aryl-3-chloro-1H-indazoles | Suzuki cross-coupling at the C5-iodo position | High functional group tolerance, commercially available boronic acids. |

| 5-Alkynyl-3-chloro-1H-indazoles | Sonogashira cross-coupling at the C5-iodo position | Introduction of linear, rigid linkers for probing protein binding pockets. |

| 3-Amino-5-iodo-1H-indazoles | Buchwald-Hartwig amination at the C3-chloro position | Access to a key pharmacophore for kinase inhibitors. |

| Fused Indazole Heterocycles | Intramolecular cyclization strategies | Creation of novel, rigid scaffolds with unique 3D shapes. |

In-depth Mechanistic Investigations of Biological Activities

While the indazole core is associated with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties, the precise mechanisms of action for many of its derivatives, including those of this compound, remain to be fully elucidated. nih.govtandfonline.comnih.gov Future research must delve deeper into the molecular pathways and cellular targets modulated by these compounds.

A key area of investigation will be the identification of specific protein targets. The diverse biological activities of indazole derivatives suggest that they may interact with multiple protein families, including protein kinases, polymerases, and other enzymes. nih.govnih.gov Advanced proteomics and chemical biology techniques, such as activity-based protein profiling and chemical proteomics, will be instrumental in identifying the direct binding partners of this compound derivatives.

Understanding the downstream signaling pathways affected by these compounds is also crucial. Techniques like RNA sequencing (RNA-Seq) and phosphoproteomics can provide a global view of the changes in gene expression and protein phosphorylation patterns induced by treatment with these molecules. This information will not only help to unravel their mechanisms of action but also to identify potential biomarkers for predicting treatment response and for understanding potential off-target effects. mdpi.com

| Research Area | Key Methodologies | Expected Outcomes |

| Target Identification | Activity-Based Protein Profiling, Chemical Proteomics | Identification of direct protein binding partners. |

| Pathway Analysis | RNA Sequencing (RNA-Seq), Phosphoproteomics | Elucidation of downstream signaling pathways. |

| Structural Biology | X-ray Crystallography, Cryo-Electron Microscopy | Atomic-level understanding of compound-target interactions. |

| Cellular Imaging | Confocal Microscopy, Super-Resolution Microscopy | Visualization of subcellular localization and effects on cellular processes. |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is poised to revolutionize the discovery and development of new drugs based on the this compound scaffold. researchgate.netspringernature.com In silico methods can significantly reduce the time and cost associated with traditional drug discovery by enabling the rational design of new molecules and the prediction of their biological activities. nih.gov

Structure-based drug design will be a key strategy, leveraging the growing number of publicly available protein structures. nih.govnih.gov Molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound derivatives to their target proteins and to estimate their binding affinities. rsc.orgresearchgate.net These computational predictions can then be used to prioritize compounds for synthesis and experimental testing, leading to a more efficient and focused drug discovery process.

Ligand-based drug design approaches, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, will also play an important role, particularly when the three-dimensional structure of the target protein is not available. springernature.com These methods can be used to build predictive models based on the chemical structures and biological activities of known indazole derivatives, which can then be used to design new compounds with improved potency and selectivity. The integration of artificial intelligence and machine learning algorithms will further enhance the predictive power of these computational models. researchgate.net

| Computational Method | Application in Indazole Research | Expected Impact |

| Molecular Docking | Predicting binding modes and affinities to protein targets. | Prioritization of compounds for synthesis and testing. |

| Molecular Dynamics | Simulating the dynamic behavior of compound-target complexes. | Understanding binding stability and mechanism of action. |

| QSAR Modeling | Predicting biological activity based on chemical structure. | Guiding the design of more potent derivatives. |

| Pharmacophore Modeling | Identifying key chemical features for biological activity. | Scaffolding hopping and virtual screening of compound libraries. |

Exploration of New Therapeutic Applications Beyond Current Scope

The therapeutic potential of indazole derivatives is vast and continues to expand. nih.govtandfonline.comtandfonline.com While much of the current research has focused on their applications in oncology and inflammation, future studies are likely to uncover new therapeutic avenues for compounds derived from this compound. nih.govnih.gov

One promising area is in the treatment of neurodegenerative diseases. The structural similarity of indazoles to endogenous signaling molecules suggests that they may be able to modulate neuronal pathways involved in diseases such as Alzheimer's and Parkinson's. nih.govtandfonline.com The development of indazole derivatives that can cross the blood-brain barrier will be a key challenge in this area.

Another emerging application is in the field of infectious diseases. The rise of antibiotic resistance has created an urgent need for new antibacterial and antiviral agents. nih.gov The indazole scaffold has been shown to possess antimicrobial activity, and further optimization of this compound derivatives could lead to the development of novel anti-infective drugs. nih.gov

The versatility of the indazole core also makes it an attractive scaffold for the development of probes for chemical biology and diagnostic agents. nih.gov Fluorescently labeled indazole derivatives could be used to visualize and track specific proteins or cellular processes, providing valuable tools for basic research and clinical diagnostics.

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Neurodegenerative Diseases | Kinases, G-protein coupled receptors | Modulation of neuronal signaling pathways. nih.govtandfonline.com |

| Infectious Diseases | Bacterial or viral enzymes | Inhibition of essential microbial processes. nih.gov |

| Metabolic Disorders | Nuclear receptors, metabolic enzymes | Regulation of metabolic pathways. |

| Cardiovascular Diseases | Ion channels, signaling proteins | Modulation of cardiac and vascular function. |

Sustainable and Green Chemical Syntheses for Indazole Scaffolds

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals. acs.orgbenthamdirect.com Future research on this compound and its derivatives will undoubtedly embrace these principles to develop more environmentally friendly and sustainable synthetic processes. benthamdirect.comresearchgate.net

A key focus will be on the use of greener solvents, such as water, supercritical fluids, and bio-based solvents, to replace traditional volatile organic compounds. acs.org The development of solvent-free reaction conditions is another important goal. Microwave-assisted synthesis and flow chemistry are promising technologies that can often reduce reaction times, improve yields, and minimize waste generation. benthamdirect.com

The use of catalysts is another central tenet of green chemistry. The development of highly efficient and recyclable catalysts, including heterogeneous catalysts and nanocatalysts, will be crucial for the sustainable synthesis of indazole derivatives. acs.orgbenthamdirect.com Biocatalysis, which utilizes enzymes to perform chemical transformations, offers the potential for highly selective and environmentally benign synthetic routes.

| Green Chemistry Principle | Application in Indazole Synthesis |

| Use of Renewable Feedstocks | Synthesis from bio-based starting materials. |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives. acs.org |

| Design for Energy Efficiency | Utilizing microwave irradiation or flow chemistry to reduce energy consumption. benthamdirect.com |

| Use of Catalysis | Employing highly efficient and recyclable catalysts to minimize waste. benthamdirect.com |

Q & A

Q. What are the common synthetic routes for 3-chloro-5-iodo-1H-indazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, iodine can be introduced via halogen exchange using sodium iodide in polar aprotic solvents like DMF under controlled heating (80–100°C) . Optimization includes adjusting stoichiometry, temperature, and catalysts. Automated systems enable precise control of reaction parameters (e.g., inert atmosphere, reflux duration) to improve yield and purity . Key Reagents :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Substitution | Sodium azide, DMF, 80°C | 5-Chloro-3-amino-1H-indazole |

| Oxidation | H₂O₂, acidic conditions | Indazole oxide derivatives |

| Reduction | LiAlH₄, THF | Dehalogenated indazole products |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. For example, the iodine atom induces distinct deshielding effects on adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (278.48 g/mol) and isotopic patterns (e.g., iodine’s M+2 peak) .

- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond lengths and angles, critical for confirming regiochemistry .

Q. How does the electronic nature of iodine influence the reactivity of this compound in substitution reactions?

- Methodological Answer : Iodine’s polarizable electron cloud facilitates nucleophilic aromatic substitution (SNAr). Reactivity can be modulated by solvent polarity (e.g., DMSO accelerates SNAr) and temperature. Computational tools like Molecular Operating Environment (MOE) predict charge distribution to identify reactive sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., ambiguous NMR peaks) require iterative validation:

- Cross-Technique Correlation : Pair XRD data (via SHELXL ) with NMR/IR to confirm substituent positions.

- DFT Calculations : Simulate spectra (e.g., using Gaussian) to match experimental data .

- Crystallographic Databases : Cross-reference with Protein Data Bank (PDB) entries for analogous indazole derivatives .

Q. What experimental design strategies improve yield in multi-step syntheses of this compound derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, catalyst loading).

- In Situ Monitoring : Employ HPLC or Raman spectroscopy to track intermediate formation .

- Scale-Up Protocols : Gradual scaling with controlled quenching minimizes side reactions (e.g., proto-deiodination) .

Q. What computational approaches predict the biological activity of this compound analogs?

- Methodological Answer :

- Molecular Docking : MOE or AutoDock models interactions with target proteins (e.g., kinases) using PDB structures .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from enzyme assays .

- ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., solubility, metabolic stability) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental reaction outcomes?

- Methodological Answer :

- Mechanistic Re-evaluation : Use isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) to trace pathways .

- Kinetic Studies : Compare Arrhenius plots to identify unaccounted intermediates or side reactions .

- Literature Meta-Analysis : Aggregate data from Reaxys or SciFinder to identify trends in indazole reactivity .

Structural and Functional Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。